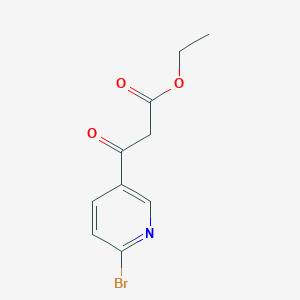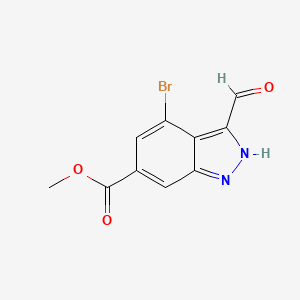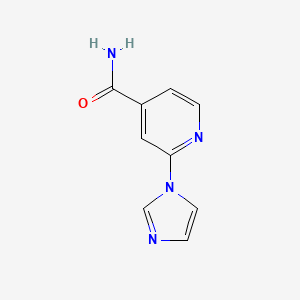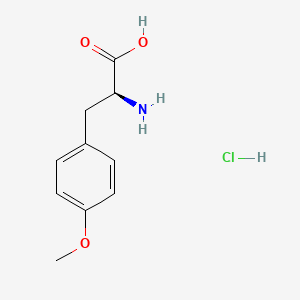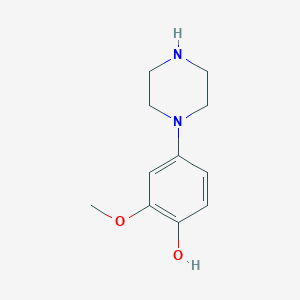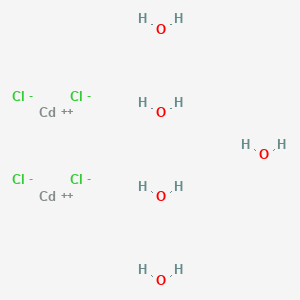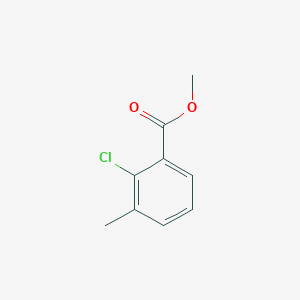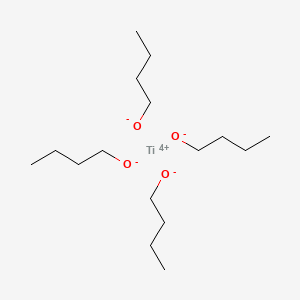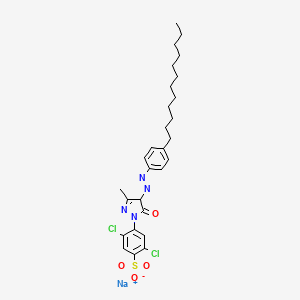
Acid Yellow 72
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 72: is a synthetic dye commonly used in various industries, including textiles, leather, and ink production. Its chemical name is sodium 2,5-dichloro-4-[(4-dodecylphenyl)azo]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate. This compound is known for its vibrant yellow color and is often used to impart color to materials that require a stable and long-lasting dye.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acid Yellow 72 can be synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the following steps:
Diazotization: An aromatic amine, such as 4-dodecylaniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as 2,5-dichloro-4-methyl-3-oxo-4,5-dihydro-1H-pyrazole-1-yl]benzenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is typically isolated by filtration, washed, and dried to obtain the dye in its solid form.
Chemical Reactions Analysis
Types of Reactions: Acid Yellow 72 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Under reducing conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed:
Oxidation: Smaller aromatic compounds, such as chlorinated benzenes.
Reduction: Aromatic amines, such as 4-dodecylaniline.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Acid Yellow 72 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, in the leather industry for coloring leather goods, and in the ink industry for producing vibrant inks.
Mechanism of Action
The mechanism of action of Acid Yellow 72 primarily involves its interaction with various molecular targets through its azo and sulfonate groups. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can further interact with biological molecules. The sulfonate group (-SO3Na) enhances the solubility of the dye in aqueous solutions, facilitating its use in various applications. The dye can bind to proteins and other macromolecules, altering their properties and enabling visualization in biological studies.
Comparison with Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different chemical structure.
Acid Yellow 23:
Acid Yellow 36: Used in textile and leather industries for dyeing purposes.
Uniqueness of Acid Yellow 72: this compound is unique due to its specific chemical structure, which imparts distinct properties such as high stability, vibrant color, and solubility in water. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound.
Properties
CAS No. |
52584-47-1 |
|---|---|
Molecular Formula |
C28H36Cl2N4O4S.Na C28H36Cl2N4NaO4S |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2,5-dichloro-4-[4-[(4-dodecylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C28H36Cl2N4O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)31-32-27-20(2)33-34(28(27)35)25-18-24(30)26(19-23(25)29)39(36,37)38;/h14-19,27H,3-13H2,1-2H3,(H,36,37,38); |
InChI Key |
BNGVBNISYLVOPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C.[Na] |
Key on ui other cas no. |
52584-47-1 12220-54-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



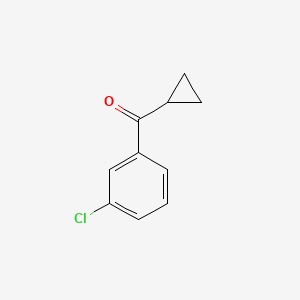
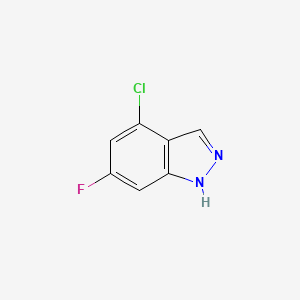
![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
